molecular formula C7H6Cl2S B1459849 2,6-Dichloro-4-methylthiophenol CAS No. 1803838-39-2

2,6-Dichloro-4-methylthiophenol

Cat. No.: B1459849
CAS No.: 1803838-39-2
M. Wt: 193.09 g/mol
InChI Key: XQLBSMCTOSMFNS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylthiophenol is a chemical compound with the molecular formula C7H6Cl2S. It is a yellowish crystalline solid with a pungent odor. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Scientific Research Applications

2,6-Dichloro-4-methylthiophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-4-methylthiophenol typically involves the chlorination of 4-methylthiophenol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at a controlled temperature to ensure the selective chlorination at the 2 and 6 positions of the thiophenol ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylthiophenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenol derivatives.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-methylthiophenol exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The pathways involved include oxidative stress responses and disruption of cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophenol: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

    2,6-Dichloro-4-methylphenol: Similar structure but with an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.

Uniqueness

2,6-Dichloro-4-methylthiophenol is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct reactivity patterns, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

2,6-dichloro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBSMCTOSMFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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